1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
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Overview
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Photovoltaic Properties
1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has applications in photovoltaic properties. For instance, it is used in the development of donor–acceptor conjugated copolymers, which are essential in polymer solar cells. These polymers demonstrate intensive absorption in the 400–650 nm range and have optical bandgaps of 1.69–1.88 eV, contributing to their effectiveness in solar cells (Gao et al., 2012).
Magnetic and Luminescent Properties
The compound also shows potential in magnetic and luminescent applications. A study exploring the synthesis of new terthiophene-based imidazole luminophores, including 1H-thieno[3,4-d]imidazole derivatives, revealed that these compounds exhibit dual functional properties of ligand-based emission and metal-based magnetic behaviors (Wang et al., 2021).
Corrosion Inhibition
Another application is in the field of corrosion inhibition. Research has shown that certain derivatives, such as 3a,6a-diphenyltetrahydro-1H-imidazo[4,5-c][1,2,5]thiadiazole-5(3H)-thione 2,2-dioxide, are effective in inhibiting corrosion of mild steel in acidic environments. This effect is attributed to the formation of a protective film or an insoluble complex with metal cations (Banera et al., 2014).
Inhibition of Dopamine Beta-Hydroxylase
This compound also finds relevance in biochemical research, particularly as a competitive inhibitor of dopamine beta-hydroxylase. Certain derivatives, such as 1-(2-Thienylalkyl)imidazole-2(3H)-thiones, have demonstrated the utility of thiophene in designing potent competitive inhibitors for this enzyme (McCarthy et al., 1990).
Future Directions
properties
IUPAC Name |
5,5-dioxo-1,3-diphenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-23(21)11-15-16(12-23)19(14-9-5-2-6-10-14)17(22)18(15)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBMEOSRBJNAAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-diphenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide |
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